molecular formula C20H22N2O3 B11141187 N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B11141187
M. Wt: 338.4 g/mol
InChI Key: KGAXKUACQANSLL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic propanamide derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen and a 7-methoxy-substituted indole moiety at the propanamide chain. This compound is structurally classified within the indole-alkylamide family, which is known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-modulating properties .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-(7-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C20H22N2O3/c1-24-17-8-6-15(7-9-17)14-21-19(23)11-13-22-12-10-16-4-3-5-18(25-2)20(16)22/h3-10,12H,11,13-14H2,1-2H3,(H,21,23)

InChI Key

KGAXKUACQANSLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and 7-methoxyindole.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-methoxybenzylamine and a suitable acylating agent, such as acryloyl chloride, under controlled conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the indole ring.

    Final Coupling: The final step involves the coupling of the indole intermediate with 3-bromopropanamide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The process may also include purification steps, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl and methoxyindole moieties, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with cellular receptors, such as G-protein coupled receptors or enzyme receptors, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.

    Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its core scaffold but differing in substituents. Key structural variations include modifications to the benzyl group, indole substitution patterns, and additional functional groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes (if available) Reference
N-(4-methoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide C24H26N2O3 390.48 4-methoxybenzyl, 7-methoxyindole Not explicitly reported in evidence
N-(1-benzylpiperidin-4-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide (Y041-0252) C24H29N3O2 391.51 Benzylpiperidinyl, 7-methoxyindole Available: 2 mg (screening compound)
N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxy-1H-indol-1-yl)propanamide C24H26N2O4 406.48 3,4-dimethoxybenzyl, 7-methoxyindole Enhanced lipophilicity vs. 4-methoxy analog
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-3-(7-methoxy-1H-indol-1-yl)propanamide C21H24N2O2 336.43 Bicycloheptenylmethyl, 7-methoxyindole No bioactivity data
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanamide (51) C24H22ClN3O4 463.90 4-chlorobenzoyl, 5-methoxyindole, methylsulfonyl Anti-inflammatory (indomethacin analog)

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-methoxybenzyl group in the target compound provides moderate lipophilicity compared to the 3,4-dimethoxybenzyl analog (406.48 vs. 390.48 MW), which may improve membrane permeability .
  • Replacement with a bicycloheptenylmethyl group (Compound ) reduces molecular weight (336.43) but may compromise target affinity due to steric constraints.

Indole Substitution Patterns :

  • The 7-methoxyindole moiety is conserved across analogs, but compound 51 () features a 5-methoxyindole with a 4-chlorobenzoyl group, showing anti-inflammatory activity as an indomethacin analog . This suggests that indole substitution position (5- vs. 7-methoxy) significantly impacts pharmacological targeting.

The benzylpiperidinyl group in Y041-0252 introduces a basic nitrogen, which may influence solubility and CNS penetration .

Bioactivity Gaps

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